2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide is a chemical compound with significant implications in pharmaceutical research. It is classified under pyridazin derivatives, which have been recognized for their diverse biological activities, particularly in the context of enzyme inhibition and therapeutic applications. The compound's structure suggests potential interactions with various biological targets.
The compound is cataloged with the Chemical Abstracts Service (CAS) number 2034370-27-7, and its molecular formula is with a molecular weight of 354.37 g/mol . Pyridazine derivatives like this one are often explored for their roles in medicinal chemistry, particularly as inhibitors of phosphodiesterases, which are enzymes that regulate intracellular levels of cyclic nucleotides.
The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide typically involves multi-step organic reactions. The initial steps may include the formation of the pyridazine core through cyclization reactions involving appropriate precursors.
The synthesis can be performed using methods such as:
Purification techniques such as flash column chromatography are commonly employed to isolate the desired product from reaction mixtures .
Key structural data include:
The compound can undergo various chemical reactions typical for amides and heterocycles:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or reagents that facilitate or inhibit specific pathways .
The mechanism of action for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide primarily involves its role as an inhibitor of phosphodiesterase 4 (PDE4). By inhibiting this enzyme, the compound increases levels of cyclic adenosine monophosphate (cAMP), leading to various downstream effects in cellular signaling pathways.
Research indicates that PDE4 inhibition can result in anti-inflammatory effects, making this compound a candidate for treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .
Relevant data regarding melting point, boiling point, and density were not available from the sources consulted .
The primary applications for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide lie in pharmaceutical research:
This compound exemplifies how modifications in chemical structure can lead to significant biological activity and therapeutic potential. Further research into its pharmacokinetics and safety profile will be essential for advancing its use in clinical settings.
Pyridazinone derivatives have evolved as privileged scaffolds in drug discovery since their initial exploration in the 1960s. Early work focused on cardiovascular applications (e.g., antihypertensive agents), but research diversification revealed broader therapeutic potential. By the 2000s, these heterocycles demonstrated targeted bioactivities, including anti-inflammatory, analgesic, and enzyme-modulating properties. The scaffold’s versatility stems from its ability to undergo strategic substitutions at positions 3, 4, and 6 while maintaining planarity for receptor interactions. Modern medicinal chemistry leverages pyridazinones as core templates for designing ligands against diverse targets such as phosphodiesterases (PDE4), cyclooxygenase-2 (COX-2), and G-protein-coupled receptors (GPCRs) [9].
Table 1: Evolution of Key Pyridazinone Therapeutics
Time Period | Therapeutic Focus | Key Structural Modifications |
---|---|---|
1960–1980 | Cardiotonic agents | Alkyl substitutions at N1/C4 positions |
1980–2000 | COX-2 inhibitors | Aryl sulfonamide groups at C4 position |
2000–Present | Anti-inflammatory/GPCR ligands | Phenoxyethylpropanamide side chains (e.g., 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide) |
The 3-methyl-6-oxopyridazin-1(6H)-yl moiety provides essential electronic and steric features for bioactivity. The lactam group (-N-C=O) enables hydrogen bonding with biological targets, while the C3 methyl group enhances lipophilicity and metabolic stability. Crystallographic studies confirm a planar conformation that facilitates π-π stacking with aromatic residues in enzyme binding pockets. This moiety’s electron-deficient nature allows charge-transfer interactions, critical for affinity toward kinases and inflammatory mediators. Derivatives retaining this core exhibit improved pharmacokinetic profiles due to balanced LogP values (typically 1.5–3.5), as evidenced by molecular weight (<400 Da) and polar surface area analyses of analogs like EVT-2831060 [4] [9].
The phenoxyethylpropanamide group in 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide (CAS: 1235049-19-0) optimizes target engagement and drug-likeness. Key design elements include:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9